N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide is an organic compound with the molecular formula C18H22N2O4S It is known for its unique structure, which includes an ethoxyaniline group and a sulfonylphenyl group connected to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide typically involves the following steps:
Formation of the Ethoxyaniline Intermediate: Ethoxyaniline is synthesized by reacting aniline with ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethoxyaniline intermediate is then sulfonylated using sulfonyl chloride in the presence of a base like pyridine to form the sulfonylphenyl derivative.
Amidation: The final step involves the reaction of the sulfonylphenyl derivative with butanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Catalysts and solvents are selected to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is studied for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and ethoxyaniline groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide can be compared with similar compounds such as:
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}butanamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}pentanamide: Similar structure but with a pentanamide backbone instead of butanamide.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide: Similar structure but with an acetamide backbone instead of butanamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H22N2O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C18H22N2O4S/c1-3-5-18(21)19-14-8-12-17(13-9-14)25(22,23)20-15-6-10-16(11-7-15)24-4-2/h6-13,20H,3-5H2,1-2H3,(H,19,21) |
InChI Key |
USGQKKMWCZWAAH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.